Methyl 2-ethoxyacetate
Overview
Description
Synthesis Analysis
Methyl 2-ethoxyacetate synthesis involves several chemical reactions, including ethylation, acetylation, and esterification. The improvement of synthesis processes for related compounds, such as Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazol-4-yl) Acetate, demonstrates the importance of optimizing reaction conditions for efficiency and yield. By simplifying operational procedures and reducing production costs, the yield of similar compounds has been enhanced to 70.8% (Jing, 2003).
Molecular Structure Analysis
The molecular structure of methyl 2-ethoxyacetate and its derivatives can be characterized using various spectroscopic techniques. For instance, the synthesis and crystal structure characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate revealed its molecular interactions and crystal packing, providing insights into its structural features (Mao et al., 2015).
Chemical Reactions and Properties
Methyl 2-ethoxyacetate undergoes various chemical reactions, including telomerization, arylation, and vinylation, indicating its versatility in chemical synthesis. For example, the telomerization of ethylene by methyl methoxyacetate involves the rupture of the a-C-H bond in the telogen, leading to the formation of different reaction products (Ikonnikov et al., 1986).
Scientific Research Applications
Biological Monitoring in Occupational Health : Methyl 2-ethoxyacetate is used in biological monitoring to assess occupational exposure. For instance, its metabolite, 2-ethoxyacetic acid (EAA), has been used to evaluate exposure to 2-ethoxyethyl acetate in silk-screening operations, indicating its utility in occupational health and safety assessments (Lowry et al., 1993).
Gas Chromatography for Metabolite Analysis : It is used in gas chromatographic determination of metabolites like ethoxyacetic acid in urine. This application is significant in the analysis of exposure to certain chemicals in industrial settings (Groeseneken et al., 1986).
Toxicology and Exposure Assessment : In toxicology, it helps in the assessment of exposure to ethylene glycol ethers. The research in this area focuses on the metabolic formation and elimination of alkoxyacetic acids as biomarkers after exposure to ethylene glycol monoalkyl ethers or their acetates, demonstrating its relevance in environmental and occupational health studies (Johanson et al., 1989).
Chemical Synthesis : In chemical synthesis, Methyl 2-ethoxyacetate is involved in processes like the synthesis of ethyl (Z)-2-methoxyimino-2-(2-aminothiazo-4-yl) acetate, highlighting its role in the creation of specific chemical compounds (Jing, 2003).
Analysis in Analytical Toxicology : This compound is also significant in analytical toxicology for the analysis of alkoxyacetic acids, which are important biomarkers of exposure to industrial chemicals such as aliphatic ethers (Li et al., 2006).
Safety And Hazards
properties
IUPAC Name |
methyl 2-ethoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNAOBWGRMDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315333 | |
Record name | methyl 2-ethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethoxyacetate | |
CAS RN |
17640-26-5 | |
Record name | 17640-26-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-ethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.